molecular formula C17H17FN4O2 B11459664 2-(2-fluorobenzyl)-5-{[(4-methoxyphenyl)amino]methyl}-1,2-dihydro-3H-1,2,4-triazol-3-one

2-(2-fluorobenzyl)-5-{[(4-methoxyphenyl)amino]methyl}-1,2-dihydro-3H-1,2,4-triazol-3-one

Cat. No.: B11459664
M. Wt: 328.34 g/mol
InChI Key: VXFBXJWFOKCVIR-UHFFFAOYSA-N
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Description

2-[(2-FLUOROPHENYL)METHYL]-5-{[(4-METHOXYPHENYL)AMINO]METHYL}-2,3-DIHYDRO-1H-1,2,4-TRIAZOL-3-ONE is a complex organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-FLUOROPHENYL)METHYL]-5-{[(4-METHOXYPHENYL)AMINO]METHYL}-2,3-DIHYDRO-1H-1,2,4-TRIAZOL-3-ONE typically involves multiple steps. One common method includes the reaction of 2-fluorobenzyl bromide with 4-methoxyaniline to form an intermediate, which is then cyclized with hydrazine hydrate to yield the triazole ring. The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques can also enhance the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(2-FLUOROPHENYL)METHYL]-5-{[(4-METHOXYPHENYL)AMINO]METHYL}-2,3-DIHYDRO-1H-1,2,4-TRIAZOL-3-ONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce amines.

Scientific Research Applications

2-[(2-FLUOROPHENYL)METHYL]-5-{[(4-METHOXYPHENYL)AMINO]METHYL}-2,3-DIHYDRO-1H-1,2,4-TRIAZOL-3-ONE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(2-FLUOROPHENYL)METHYL]-5-{[(4-METHOXYPHENYL)AMINO]METHYL}-2,3-DIHYDRO-1H-1,2,4-TRIAZOL-3-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A simpler triazole compound with similar chemical properties.

    Fluorobenzyl derivatives: Compounds with similar fluorobenzyl groups.

    Methoxyaniline derivatives: Compounds containing the methoxyaniline moiety.

Uniqueness

What sets 2-[(2-FLUOROPHENYL)METHYL]-5-{[(4-METHOXYPHENYL)AMINO]METHYL}-2,3-DIHYDRO-1H-1,2,4-TRIAZOL-3-ONE apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H17FN4O2

Molecular Weight

328.34 g/mol

IUPAC Name

2-[(2-fluorophenyl)methyl]-5-[(4-methoxyanilino)methyl]-4H-1,2,4-triazol-3-one

InChI

InChI=1S/C17H17FN4O2/c1-24-14-8-6-13(7-9-14)19-10-16-20-17(23)22(21-16)11-12-4-2-3-5-15(12)18/h2-9,19H,10-11H2,1H3,(H,20,21,23)

InChI Key

VXFBXJWFOKCVIR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NCC2=NN(C(=O)N2)CC3=CC=CC=C3F

Origin of Product

United States

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